molecular formula C3H2BrN3OS B1394590 5-Bromo-1,3,4-thiadiazole-2-carboxamide CAS No. 1030613-09-2

5-Bromo-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1394590
CAS No.: 1030613-09-2
M. Wt: 208.04 g/mol
InChI Key: VSXVUEUQCVYVPM-UHFFFAOYSA-N
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Description

5-Bromo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

5-Bromo-1,3,4-thiadiazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that assists in the proper folding of other proteins . By inhibiting Hsp90, this compound can lead to the degradation of several oncoproteins, thereby exhibiting potential anticancer properties . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues, further influencing protein function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound has demonstrated potent anticancer activities, with significant inhibition of cell proliferation. Furthermore, it influences cell signaling pathways and gene expression, contributing to its anticancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their functions. For example, its inhibition of Hsp90 leads to the degradation of oncoproteins, which are crucial for cancer cell survival . Additionally, molecular modeling studies have highlighted the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant anticancer activity without notable toxicity . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its effects on cellular metabolism are areas of active research, with studies aiming to elucidate its precise metabolic pathways and interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound’s relatively good liposolubility, attributed to the presence of the sulfur atom, facilitates its ability to cross cellular membranes . This property enhances its distribution within cells and tissues, allowing it to reach its target sites effectively .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s localization to specific compartments or organelles within the cell can influence its interactions with biomolecules and its overall biological effects. Targeting signals or post-translational modifications may direct the compound to specific subcellular locations, further modulating its activity .

Properties

IUPAC Name

5-bromo-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVUEUQCVYVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281294
Record name 5-Bromo-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030613-09-2
Record name 5-Bromo-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030613-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3,4-thiadiazole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (13.5 g, 56.9 mmol) in THF (50 mL) at room temperature was added NH4OH (28 wt. %, 39.6 mL, 164 mmol). The mixture was stirred at room temperature overnight and a precipitate appeared in the aqueous layer. Volatile materials were removed in vacuo. The mixture was diluted with water and the precipitate was collected, washed with water and dried under vacuum to give the title compound. 1H NMR (400 MHz, acetone-d6): δ7.99 (s, 1H), 7.55 (s, 1H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
39.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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